molecular formula C10H15NO B1603461 1-(3-Methoxyphenyl)propan-1-amine CAS No. 473732-60-4

1-(3-Methoxyphenyl)propan-1-amine

Cat. No.: B1603461
CAS No.: 473732-60-4
M. Wt: 165.23 g/mol
InChI Key: YKOYYTCNJPJMSK-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed:

    Oxidation: 1-(3-Methoxyphenyl)propan-1-one or 3-methoxybenzoic acid.

    Reduction: Various amine derivatives depending on the reducing agent used.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(3-Methoxyphenyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic properties, such as antidepressant or stimulant effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)propan-1-amine involves its interaction with various molecular targets. It may act as a substrate for enzymes involved in neurotransmitter synthesis or degradation, influencing the levels of neurotransmitters like dopamine and serotonin. The compound’s effects on these pathways can lead to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)propan-1-amine can be compared to other phenethylamine derivatives, such as:

    1-(4-Methoxyphenyl)propan-1-amine: Similar structure but with the methoxy group at the para position.

    1-(2-Methoxyphenyl)propan-1-amine: Methoxy group at the ortho position, leading to different chemical properties.

    Amphetamine: Lacks the methoxy group, resulting in distinct pharmacological effects.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOYYTCNJPJMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595686
Record name 1-(3-Methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473732-60-4
Record name α-Ethyl-3-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A flame-dried 250 mL R.B. flask equipped with a reflux condenser was charged, under argon, with 3-methoxybenzonitrile (2 g, 15 mmol) and dry THF (33.5 mL). Ethylmagnesium bromide (1 M) in THF (16.5 mL, 16.5 mmol) was then added followed by copper (I) bromide (43 mg, 0.3 mmol). The reaction mixture was refluxed for 30 min and then cool down to 0° C. before MeOH (0.61 mL, 15 mmol) was added. The reaction mixture was stirred for 10 min before LAH (1M) in THF (30 mL, 30 mmol) was added and stirred for 60 min at room temp. The reaction was quenched with an aqueous 2M solution of Rochelles' salts (200 mL), stirred for 60 min at room temperature, extracted with diethyl ether (4×30 mL), the organic extracts dried, filtered and concentrated to give the product (2.37 g, 96%) which was sufficiently pure for the next step. 1H NMR (400 MHz, methanol-d4) δ: 0.85 (t, 3H, J=7.4 Hz), 1.68-1.77 (m, 2H), 3.70 (dd, 1H, J=6.6 Hz), 3.81 (s, 3H), 6.81 (d, 1H, J=8.2 Hz), 6.90 (d, 1H, J=8.0 Hz), 6.91 (s, 1H), 7.24 (t, 1H, J=7.8 Hz).
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2 g
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33.5 mL
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16.5 mL
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0.61 mL
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30 mL
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copper (I) bromide
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43 mg
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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